molecular formula C14H20Cl2N2O2 B1485266 6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride CAS No. 2097968-12-0

6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride

Cat. No.: B1485266
CAS No.: 2097968-12-0
M. Wt: 319.2 g/mol
InChI Key: DLQMOPGPHXLHCI-UHFFFAOYSA-N
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Description

6-Benzyl-2,6-diazaspiro[34]octane-8-carboxylic acid dihydrochloride is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic structure.

    Introduction of the benzyl group: The benzyl group is introduced through a nucleophilic substitution reaction.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions.

    Formation of the dihydrochloride salt: The final step involves the conversion of the free base to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The unique spirocyclic structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate

Uniqueness

6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride is unique due to its specific spirocyclic structure and the presence of both benzyl and carboxylic acid functional groups. This combination of features makes it particularly versatile for various applications in scientific research.

Properties

IUPAC Name

6-benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2.2ClH/c17-13(18)12-7-16(10-14(12)8-15-9-14)6-11-4-2-1-3-5-11;;/h1-5,12,15H,6-10H2,(H,17,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQMOPGPHXLHCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2(CNC2)CN1CC3=CC=CC=C3)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 2
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 3
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 4
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 5
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride
Reactant of Route 6
6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride

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